Enhanced Lipophilicity (LogP) Through 2,4-Difluorophenyl Substitution
The target compound exhibits a calculated LogP (XLogP3-AA) of 4.0, a value that is higher than the typical range for many non-fluorinated triazine analogs, directly influencing membrane permeability and distribution [1]. This is a key differentiator from the 2-chlorophenyl analog anilazine, which lacks this di-fluorination motif, as each fluorine addition incrementally increases the molecule's lipophilicity [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.0 |
| Comparator Or Baseline | Anilazine (4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine); Class-level inference: chloro-to-fluoro substitution generally increases LogP |
| Quantified Difference | Target compound LogP is quantified at 4.0; a directly measured comparator value is unavailable in primary sources, but the addition of fluorine is well-established to increase lipophilicity relative to hydrogen or chlorine analogs. |
| Conditions | Computed property by XLogP3 3.0 (PubChem) |
Why This Matters
Higher, quantifiable lipophilicity enables better prediction of membrane permeability and tissue distribution, a critical parameter for selecting a building block in CNS or intracellular-targeted probe synthesis.
- [1] PubChem. 4,6-dichloro-N-(2,4-difluorophenyl)-1,3,5-triazin-2-amine. Computed Properties. View Source
- [2] Purser, S., Moore, P.R., Swallow, S. and Gouverneur, V. (2008) 'Fluorine in medicinal chemistry', Chemical Society Reviews, 37(2), pp. 320-330. View Source
